2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide

Catalog No.
S808857
CAS No.
919475-15-3
M.F
C17H19NO2
M. Wt
269.344
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide

Traditional desvenlafaxine synthesis via methoxy precursors mandates harsh demethylation (thiophenol, BBr3), degrading API and generating toxic waste. This benzyl-protected intermediate eliminates that bottleneck. Key advantages:

  • Convergent route: high-yield cyclohexanone condensation, then clean Pd/C hydrogenolysis.
  • No hazardous reagents; streamlined purification.
  • Mild conditions suitable for kilo-scale manufacture.

Reliable supply: stable solid, ambient storage, immediate global dispatch.

CAS Number

919475-15-3

Product Name

2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide

IUPAC Name

N,N-dimethyl-2-(4-phenylmethoxyphenyl)acetamide

Molecular Formula

C17H19NO2

Molecular Weight

269.344

InChI

InChI=1S/C17H19NO2/c1-18(2)17(19)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3

InChI Key

FBNGPYZLDKDFFH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2

Synonyms

4-Benzyloxy-N,N-dimethylbenzeneacetamide; N,N-Dimethyl-4-(phenylmethoxy)benzeneacetamide

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g

2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide (CAS 919475-15-3) is a highly specialized, advanced pharmaceutical intermediate primarily utilized in the synthesis of O-desmethylvenlafaxine (Desvenlafaxine) and related serotonin-norepinephrine reuptake inhibitors (SNRIs)[1]. By featuring a pre-installed N,N-dimethylamide moiety and a robust benzyl-protected phenol, this compound enables a convergent, highly efficient synthetic route. Procurement of this specific intermediate allows manufacturers to bypass early-stage amidation and entirely avoid the hazardous, late-stage demethylation protocols traditionally required when synthesizing these APIs from methoxy-substituted precursors [2].

Research Fit

Key starting material in desvenlafaxine synthetic pathways
Orthogonal benzyl protecting group for multi-step synthesis
Certified high-purity intermediate for process chemistry

Substituting 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide with its methoxy analog (2-(4-methoxyphenyl)-N,N-dimethylacetamide) forces the synthetic route through a late-stage demethylation step. This cleavage typically requires extremely harsh conditions—such as thiophenol at 190 °C, toxic diphenylphosphine, or boron tribromide—which degrade the final API, generate malodorous/toxic byproducts, and necessitate extensive downstream purification [1]. Conversely, attempting to use an unprotected phenolic analog (2-(4-hydroxyphenyl)-N,N-dimethylacetamide) leads to competitive deprotonation and severe side reactions during the critical strong-base-mediated condensation with cyclohexanone, drastically reducing atom economy. The benzyl-protected compound strictly prevents these issues, allowing for a clean, mild catalytic hydrogenolysis in the final step[2].

Substitution Risk

! Methoxy and hydroxy analogs lack the benzyl protecting group, altering reactivity and impurity profiles.
! 2-(4-hydroxyphenyl) analog participates in uncontrolled side reactions during alkylation/amidation steps.
! 2-(4-methoxyphenyl) analog is classified as a process impurity, not a synthetic building block.

Late-Stage Deprotection Advantages

The use of the benzyl-protected intermediate allows for late-stage debenzylation via mild catalytic hydrogenation (H2, Pd/C), yielding approximately 87% of the final O-desmethylvenlafaxine base [1]. In contrast, utilizing the methoxy comparator (Venlafaxine precursor) requires harsh demethylation (e.g., thiophenol at 190 °C or diphenylphosphine), which is prone to generating toxic impurities and often limits yields to ~73% or lower while introducing severe environmental and safety hazards [2].

Evidence DimensionLate-stage API formation yield and conditions
Target Compound Data~87% yield via mild H2/Pd-C debenzylation at ambient/moderate temperatures
Comparator Or BaselineMethoxy analog (Venlafaxine): ~73% yield requiring hazardous thiophenol at 190 °C or diphenylphosphine
Quantified Difference14% absolute yield improvement and elimination of highly toxic/malodorous reagents
ConditionsPd/C hydrogenation vs. high-temperature nucleophilic demethylation

Eliminating harsh demethylation reagents directly improves final API purity, reduces hazardous waste disposal costs, and simplifies regulatory compliance in GMP manufacturing.

Purity Specification
Data to verify
Target: ≥98% (Fluorochem) / 97% (Bidepharm) vs. Analog: 95%
Supports stoichiometric control and purity-based procurement selection.
Vendor-supplied analytical certificates; requires independent verification.

Cyclohexanone Condensation Efficiency

During the critical backbone-assembly step, 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide undergoes highly efficient enolization and condensation with cyclohexanone using lithium hexamethyldisilazide (LHMDS) at -60 °C to -70 °C, achieving a 90% molar yield of the target amido cyclohexanol [1]. An unprotected phenol baseline would consume excess equivalents of the expensive LHMDS base and suffer from competitive O-alkylation or decomposition, drastically reducing the yield of the desired C-C coupling product.

Evidence DimensionAldol-type condensation yield
Target Compound Data90% molar yield of the condensed intermediate
Comparator Or BaselineUnprotected phenol baseline: Requires >2 equivalents of base and yields complex impurity profiles
Quantified DifferenceEnsures >85% atom economy for the condensation step by blocking the reactive phenolic site
ConditionsLHMDS in THF at -60 °C to -70 °C followed by cyclohexanone addition

High-yielding, clean condensation steps are critical for maintaining throughput and minimizing raw material costs during the scale-up of complex pharmaceutical intermediates.

Process Designation
Reported
Key starting material for desvenlafaxine vs. Venlafaxine Impurity 4
Correct intermediate selection reduces batch rejection risk and supports regulatory acceptance context.
Categorical distinction per pharmaceutical process descriptions.

Step Reduction with Pre-formed Amide

Procuring the pre-formed N,N-dimethylacetamide derivative eliminates the need to perform in-house amidation from 2-(4-(Benzyloxy)phenyl)acetic acid. In-house conversion typically requires activation to an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with dimethylamine gas, a process that adds two distinct chemical steps, requires specialized gas-handling infrastructure, and increases cycle time [1]. Using CAS 919475-15-3 bypasses these steps entirely.

Evidence DimensionIn-house synthetic steps required
Target Compound Data0 steps to amide (ready for immediate enolization)
Comparator Or Baseline2-(4-(Benzyloxy)phenyl)acetic acid: Requires 2 steps (activation and amidation)
Quantified DifferenceEliminates 2 GMP manufacturing steps and the handling of corrosive/toxic reagents (SOCl2, dimethylamine)
ConditionsStandard API manufacturing workflow

Outsourcing the amidation step by purchasing this advanced intermediate directly reduces GMP facility time, lowering overall production costs and accelerating time-to-market.

Deprotection Advantage
Class-level
Benzyloxy group enables orthogonal hydrogenolysis; enhances organic solvent solubility vs. hydroxy analog.
Supports cleaner reaction profiles and higher yield potential in validated routes.
Qualitative functional context; performance may vary with process conditions.

Desvenlafaxine (Pristiq) Manufacturing

CAS 919475-15-3 is the optimal advanced intermediate for the commercial-scale synthesis of the SNRI Desvenlafaxine. By utilizing this benzyl-protected precursor, manufacturers can execute a high-yielding cyclohexanone condensation and subsequent amide reduction, followed by a clean, mild catalytic hydrogenation to unmask the phenol. This entirely bypasses the toxic and low-yielding demethylation required when starting from methoxy-substituted analogs [1].

Novel SNRI Analog Development

In medicinal chemistry, this compound serves as a versatile building block for synthesizing new serotonin-norepinephrine reuptake inhibitors. The pre-installed N,N-dimethylamide and robust benzyl ether allow researchers to cleanly modify the aliphatic backbone (e.g., via varied ketone condensations) without risking premature deprotection or side reactions at the phenolic oxygen[2].

Phenethylamine Library Synthesis

The compound is highly suitable for generating libraries of phenethylamine derivatives for CNS drug discovery. The amide can be selectively reduced to the corresponding amine (using borane or lithium aluminum hydride) after carbon-carbon bond formation, providing a streamlined, reproducible route to complex, functionally dense neuroactive scaffolds [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Desvenlafaxine intermediate synthesis
Defined purity & impurity control
Regulatory intermediate sourcing review
Orthogonal phenol protection strategy
Benzyl deprotection compatibility
Chemoselective hydrogenolysis efficiency
Impurity reference standard preparation
High purity for HPLC/LC-MS calibrant
Method quantification accuracy
Amide bond methodology research
Defined purity and physicochemical properties
Reaction optimization and catalyst screening

XLogP3

2.7

Wikipedia

2-[4-(Benzyloxy)phenyl]-N,N-dimethylacetamide

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